- Nitrogen-containing heterocyclic compound, pharmaceutical composition, and application in preparation of drug for treating and/or preventing disease or symptom affected by SSTR4 activation and drug for treating and/or preventing pain, China, , ,

Cas no 945761-94-4 (7-Iodo-1H-indazole)

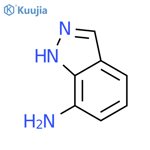

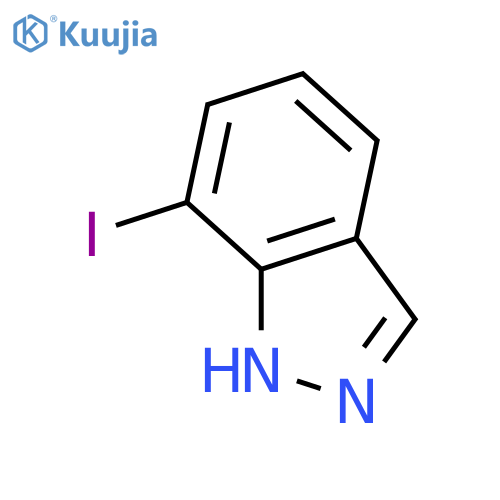

7-Iodo-1H-indazole structure

Nome del prodotto:7-Iodo-1H-indazole

Numero CAS:945761-94-4

MF:C7H5IN2

MW:244.032473325729

MDL:MFCD09263215

CID:796842

PubChem ID:16726525

7-Iodo-1H-indazole Proprietà chimiche e fisiche

Nomi e identificatori

-

- 7-Iodo-1H-indazole

- 1H-Indazole, 7-iodo -

- 7-IODO (1H)INDAZOLE

- 1H-INDAZOLE,7-IODO

- INDAZOLE,7-IODO

- 7-Iodoindazole

- 7-iodo-2H-indazole

- 1h-indazole,7-iodo-

- PubChem20887

- BCP26685

- BDBM50271276

- PB12605

- FCH3680729

- AX8158924

- AB0037521

- Y4807

- 7-Iodo-1H-indazole (ACI)

- AS-40784

- CS-0050017

- DTXSID40587385

- SCHEMBL12930782

- AKOS015853743

- VMB76194

- SY098815

- CHEMBL510569

- MFCD09263215

- G11318

- 945761-94-4

- J-519274

-

- MDL: MFCD09263215

- Inchi: 1S/C7H5IN2/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10)

- Chiave InChI: JBCFWHAFVDMAEU-UHFFFAOYSA-N

- Sorrisi: IC1C2=C(C=NN2)C=CC=1

Proprietà calcolate

- Massa esatta: 243.95000

- Massa monoisotopica: 243.94975g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 10

- Conta legami ruotabili: 0

- Complessità: 129

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 28.7

- XLogP3: 2.2

Proprietà sperimentali

- Colore/forma: No data avaiable

- Densità: 2.1±0.1 g/cm3

- Punto di fusione: No data available

- Punto di ebollizione: 358.2±15.0 °C at 760 mmHg

- Punto di infiammabilità: 170.4±20.4 °C

- Indice di rifrazione: 1.787

- PSA: 28.68000

- LogP: 2.16750

- Pressione di vapore: 0.0±0.8 mmHg at 25°C

7-Iodo-1H-indazole Informazioni sulla sicurezza

- Parola segnale:warning

- Dichiarazione di pericolo: H303+H313+H333

-

Dichiarazione di avvertimento:

P264Pulire accuratamente dopo il trattamento

P280Indossare guanti protettivi/Indossare indumenti protettivi/Indossare occhiali protettivi/Indossare una maschera protettiva

P305Se entra negli occhi

P351Sciacquare attentamente con acqua per alcuni minuti

P338Rimuovere la lente a contatto (se presente) e facile da usare, Continuare a sciacquare

P337Se l'irritazione oculare persiste

P313Ottenere consiglio medico/cure - Istruzioni di sicurezza: H303+H313+H333

- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

7-Iodo-1H-indazole Dati doganali

- CODICE SA:2933990090

- Dati doganali:

Codice doganale cinese:

2933990090Panoramica:

293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

7-Iodo-1H-indazole Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NK107-50mg |

7-Iodo-1H-indazole |

945761-94-4 | 97% | 50mg |

109.0CNY | 2021-07-14 | |

| eNovation Chemicals LLC | Y1125419-5g |

7-Iodo-1H-indazole |

945761-94-4 | 95% | 5g |

$500 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0339-5g |

7-Iodo-1H-indazole |

945761-94-4 | 98% | 5g |

¥3934.77 | 2025-01-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NK107-1g |

7-Iodo-1H-indazole |

945761-94-4 | 97% | 1g |

865.0CNY | 2021-07-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03681-500MG |

7-iodo-1H-indazole |

945761-94-4 | 97% | 500MG |

¥ 495.00 | 2023-04-12 | |

| eNovation Chemicals LLC | Y0997441-10g |

7-Iodo (1H)indazole |

945761-94-4 | 95% | 10g |

$780 | 2024-08-02 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD158924-250mg |

7-Iodo-1H-indazole |

945761-94-4 | 97% | 250mg |

¥158.0 | 2024-04-17 | |

| TRC | I719638-100mg |

7-Iodo-1H-indazole |

945761-94-4 | 100mg |

$ 70.00 | 2022-06-04 | ||

| TRC | I719638-500mg |

7-Iodo-1H-indazole |

945761-94-4 | 500mg |

$ 295.00 | 2022-06-04 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD158924-5g |

7-Iodo-1H-indazole |

945761-94-4 | 97% | 5g |

¥1355.0 | 2024-04-17 |

7-Iodo-1H-indazole Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Water ; 1 h, rt; rt → 0 °C

1.2 Reagents: Sodium nitrite ; -5 - 0 °C; 30 min, -5 - 0 °C; 30 min, -5 - 0 °C

1.3 Reagents: Potassium iodide Solvents: Water ; -5 - 0 °C; 30 min, -5 - 0 °C; 1 h, -5 - 0 °C

1.2 Reagents: Sodium nitrite ; -5 - 0 °C; 30 min, -5 - 0 °C; 30 min, -5 - 0 °C

1.3 Reagents: Potassium iodide Solvents: Water ; -5 - 0 °C; 30 min, -5 - 0 °C; 1 h, -5 - 0 °C

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Water ; 30 min, rt; 1 h, rt; rt → 5 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 20 - 30 min, 0 - 5 °C; 30 min, 0 - 5 °C

1.3 Reagents: Potassium iodide Solvents: Water ; 0 - 5 °C; 30 min, 0 - 5 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 20 - 30 min, 0 - 5 °C; 30 min, 0 - 5 °C

1.3 Reagents: Potassium iodide Solvents: Water ; 0 - 5 °C; 30 min, 0 - 5 °C

Riferimento

- Preparation of substituted aromatic carboxamide and urea derivatives as vanilloid receptor ligands for the treatment of pain, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Sodium nitrite , Hydrochloric acid , Sulfuric acid , Potassium iodide Solvents: Water ; 0 °C

Riferimento

- Efficient synthesis of 7-substituted or 3,7-disubstituted 1H-indazoles, Synlett, 2007, (8), 1203-1206

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Hydrochloric acid , Sulfuric acid Solvents: Water ; cooled

1.2 Reagents: Sodium nitrite Solvents: Water ; cooled; 40 min, 0 °C

1.3 Reagents: Potassium iodide Solvents: Water ; 2 h, rt

1.2 Reagents: Sodium nitrite Solvents: Water ; cooled; 40 min, 0 °C

1.3 Reagents: Potassium iodide Solvents: Water ; 2 h, rt

Riferimento

- Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: Particular potency of 1H-indazole-7-carbonitrile, Bioorganic & Medicinal Chemistry, 2008, 16(11), 5962-5973

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Sodium nitrite , Hydrochloric acid , Sulfuric acid Solvents: Water ; rt; 30 min, 0 °C

1.2 Reagents: Potassium iodide Solvents: Water ; rt; 12 h, rt

1.2 Reagents: Potassium iodide Solvents: Water ; rt; 12 h, rt

Riferimento

- Synthesis and molecular modeling studies of N'-hydroxyindazolecarboximidamides as novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, Molecules, 2017, 22(11),

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Sodium nitrite , Hydrochloric acid , Sulfuric acid Solvents: Water ; rt; 30 min, 0 °C

1.2 Reagents: Potassium iodide Solvents: Water ; rt; 2 h, rt

1.2 Reagents: Potassium iodide Solvents: Water ; rt; 2 h, rt

Riferimento

- Preparation of N'-hydroxyindazole carboxyimidamide derivatives for treatment of cancer, Korea, , ,

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Sodium nitrite , Hydrochloric acid , Potassium iodide ; 0 - 5 °C

Riferimento

- Synthesis of novel 7-alkynylindazole derivatives: molecular and crystal structure of 7-(pent-1-ynyl)-1H-indazole, Journal of Chemical Research, 2014, 38(1), 12-15

7-Iodo-1H-indazole Raw materials

7-Iodo-1H-indazole Preparation Products

7-Iodo-1H-indazole Letteratura correlata

-

Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268

-

2. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

-

Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407

945761-94-4 (7-Iodo-1H-indazole) Prodotti correlati

- 1351609-27-2(N-(2-cyclohexyl-2-hydroxyethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide)

- 1904019-50-6(rac-1-tert-butyl 4-methyl (3R,4S)-3-fluoropiperidine-1,4-dicarboxylate)

- 2229657-75-2(tert-butyl N-2-(aminomethyl)-3-methyl-4-phenylbut-3-en-1-ylcarbamate)

- 2229378-80-5(3-Amino-3-(2,4-dimethoxypyridin-3-yl)propan-1-ol)

- 2227670-12-2(rac-(1R,3R)-3-(4-ethylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 2166648-02-6(7-Bromo-2-chloroquinolin-4-ol)

- 2649471-82-7(2-(3-Chloro-4-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 885270-51-9(2H-1-Benzothiopyran-3-amine,6-fluoro-3,4-dihydro-)

- 219860-19-2(4-Ethyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-ylhydrosulfide)

- 2229530-10-1(1-(3-bromo-4-methoxyphenyl)-2,2-difluorocyclopropan-1-amine)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:945761-94-4)7-Iodo-1H-indazole

Purezza:99%

Quantità:5g

Prezzo ($):256.0